molecular formula C29H48O6 B13411586 28-Homodolicholide CAS No. 86630-40-2

28-Homodolicholide

Cat. No.: B13411586
CAS No.: 86630-40-2
M. Wt: 492.7 g/mol
InChI Key: LRRBQWHWKJDDAW-OXMALERUSA-N
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Description

28-Homodolicholide is a brassinosteroid, a class of plant hormones that play a crucial role in regulating various developmental processes in plants. These processes include root and shoot growth, vascular differentiation, fertility, flowering, and seed germination. Brassinosteroids are known for their presence in low concentrations and their significant impact on plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 28-Homodolicholide involves several steps, starting from stigmasterol. The process includes the introduction of requisite functional groups into both the steroidal nucleus and the side chain. An olefinic ketone intermediate is treated with m-chloroperbenzoic acid in dichloromethane at room temperature for 8 days to yield epoxy lactones. The epoxy ring is then opened using a phenylselenyl anion prepared from diphenyl diselenide and sodium borohydride. This mixture is treated with hydrogen peroxide to give a crystalline form of the compound .

Industrial Production Methods: The use of readily available starting materials like stigmasterol and common reagents makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 28-Homodolicholide undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxy ring formation and opening are key steps in its synthesis.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride.

    Substitution: Phenylselenyl anion from diphenyl diselenide.

Major Products: The major products formed from these reactions include epoxy lactones and their regioisomeric mixtures, which are further processed to yield this compound .

Scientific Research Applications

28-Homodolicholide has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture:

Mechanism of Action

The mechanism of action of 28-Homodolicholide involves its interaction with specific receptor kinases in plants. These receptors mediate signal transduction pathways that regulate various physiological processes. The compound’s effects are exerted through posttranslational modifications and the recruitment of different proteins to the receptor complex .

Comparison with Similar Compounds

  • Brassinolide
  • Dolicholide
  • 28-Norbrassinolide
  • 28-Homobrassinolide
  • 24-Epibrassinolide
  • Cryptolide

Uniqueness: 28-Homodolicholide is unique due to its specific structural features and its potent plant growth-promoting activity. Compared to other brassinosteroids, it has distinct functional groups that contribute to its unique biological activity .

Properties

CAS No.

86630-40-2

Molecular Formula

C29H48O6

Molecular Weight

492.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(E,2S,3R,4R)-3,4-dihydroxy-5-propan-2-ylhept-5-en-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C29H48O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h7,15-16,18-26,30-33H,8-14H2,1-6H3/b17-7+/t16-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1

InChI Key

LRRBQWHWKJDDAW-OXMALERUSA-N

Isomeric SMILES

C/C=C(/[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)\C(C)C

Canonical SMILES

CC=C(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

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